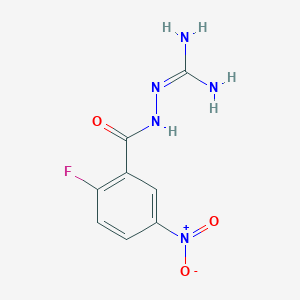

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide

Description

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide is a synthetic hydrazinecarboximidamide derivative featuring a fluorinated nitrobenzoyl moiety. These analogs are typically synthesized via condensation reactions involving aminoguanidine derivatives and substituted aldehydes or ketones, followed by functionalization to enhance biological activity .

Properties

IUPAC Name |

N-(diaminomethylideneamino)-2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN5O3/c9-6-2-1-4(14(16)17)3-5(6)7(15)12-13-8(10)11/h1-3H,(H,12,15)(H4,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITSUWPDLIBTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN=C(N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201178165 | |

| Record name | Benzoic acid, 2-fluoro-5-nitro-, 2-(aminoiminomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799330-50-9 | |

| Record name | Benzoic acid, 2-fluoro-5-nitro-, 2-(aminoiminomethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799330-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-fluoro-5-nitro-, 2-(aminoiminomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and ensuring stringent quality control measures to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon.

Major Products Formed

Oxidation: Formation of nitrogen oxides.

Reduction: Formation of 2-(2-Fluoro-5-aminobenzoyl)hydrazinecarboximidamide.

Substitution: Formation of various substituted benzoyl hydrazinecarboximidamides depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro, fluoro, trifluoromethyl) enhances thermal stability and biological activity. For example, compound 22b (4′-fluoro-biphenyl) exhibits a higher melting point (273–274°C) compared to non-fluorinated analogs, likely due to increased molecular rigidity and intermolecular interactions .

- Synthetic Yields : Yields vary significantly based on the complexity of substituents. Cyclohexylphenyl-substituted thiazole derivatives (e.g., compound 8 ) show lower yields (38%) compared to simpler carboxybenzylidene derivatives (78% for compound 28 ) due to steric hindrance .

Key Observations :

- Antibacterial Potency: Nitro-substituted derivatives (e.g., compound from ) exhibit superior activity against MRSA (MIC = 2 μg/mL) compared to non-nitro analogs, suggesting the nitro group enhances target binding via electron-deficient interactions .

- Antimycobacterial Activity : Thiadiazole derivatives (TDH1-18) target InhA, a key enzyme in M. tuberculosis fatty acid biosynthesis, though their MICs remain unquantified in the provided data .

Physicochemical and Stability Considerations

- Solubility : Poor solubility is a common limitation for hydrazinecarboximidamides, particularly those with bulky aromatic substituents (e.g., biphenyl or naphthyl groups). This necessitates formulation optimization for in vivo applications .

- Stability : Nitro groups (as in the target compound) may confer photolytic instability, requiring protective storage conditions .

Biological Activity

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8FN5O3

- Molecular Weight : 241.18 g/mol

- IUPAC Name : N-(diaminomethylideneamino)-2-fluoro-5-nitrobenzamide

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against various cancer cell lines.

- Fluoro Group : Enhances the compound's stability and reactivity, allowing it to participate in diverse chemical transformations that may influence biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various hydrazine derivatives, including this compound. Results indicated a promising spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting further investigation into its mechanism and potential clinical applications.

-

Anticancer Research :

- In a study featured in Cancer Letters, researchers explored the effects of this compound on HeLa cells. The results showed significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.